dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose is a pyrimidine nucleotide-sugar.
Scientific Research Applications
Substrate Specificity and Synthesis of Non-natural Substrates dTDP-glucose-4,6-dehydratase from E. coli B shows the ability to produce a mixture of 3- and 4-keto-6-deoxy sugars. This enzyme demonstrates substrate specificity and exhibits Michaelis-Menten kinetics with non-natural substrates like dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose, leading to the production of respective 6-deoxy-4-keto compounds in significant yields (Naundorf & Klaffke, 1996).
Aminotransferase in Deoxy Sugar Biosynthesis QdtB, a PLP-dependent aminotransferase, plays a critical role in the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose (Quip3NAc), a unique deoxyamino sugar. The structural analysis of QdtB reveals its dimeric nature and a binding site for a Schiff base between the PLP cofactor and the sugar's amino nitrogen. The study provides insights into the enzyme's substrate binding and catalytic mechanism, highlighting its potential in biosynthetic pathways of deoxyamino sugars (Thoden et al., 2009).
Chemical Synthesis of Branched-Chain Sugars The chemical synthesis of branched-chain sugars like 2,3,6-Trideoxy-3-C,4-O-dimethyl-3-nitro-D-arabino-hexopyranose (D-Evernitrose) involves the oxidation of the corresponding 3-amino derivative. The synthesis route provides a pathway to create unique branched-chain amino sugars, showcasing the synthetic versatility and potential applications of these compounds (Yoshimura et al., 1978).
properties
Product Name |
dTDP-3-amino-2,3,6-trideoxy-C-methyl-D-erythro-hexopyranos-4-ulose |
---|---|
Molecular Formula |
C17H27N3O13P2 |
Molecular Weight |
543.4 g/mol |
IUPAC Name |
[(2R,4S,6R)-4-amino-4,6-dimethyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H27N3O13P2/c1-8-6-20(16(24)19-15(8)23)12-4-10(21)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,18)14(22)9(2)30-13/h6,9-13,21H,4-5,7,18H2,1-3H3,(H,25,26)(H,27,28)(H,19,23,24)/t9-,10+,11-,12-,13-,17+/m1/s1 |
InChI Key |
LXNLHPYBLNFMEH-XXXNSVIPSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)[C@@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)N |
Canonical SMILES |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.